2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide is a complex organic compound that features an indole moiety linked to an acetamide group, which is further connected to a phenyl ring substituted with a methyl-oxadiazole group
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular processes . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a structure necessary for cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The downstream effects include apoptosis or programmed cell death .
Result of Action
The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . It also causes cell cycle arrest at the G2/M phase . These effects lead to a decrease in the proliferation of cancer cells, as demonstrated in in vitro studies on HeLa, MCF-7, and HT-29 cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Oxadiazole Formation: The 3-methyl-1,2,4-oxadiazole group can be synthesized by cyclization of a suitable hydrazide with an acyl chloride.
Coupling Reaction: The final step involves coupling the indole derivative with the oxadiazole-substituted phenyl acetamide. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets involved in cell proliferation.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the oxadiazole group, which may result in different biological activity.
N-(2-phenylethyl)-2-(1H-indol-1-yl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-(1H-indol-1-yl)-N-(3-methylphenyl)acetamide: Similar but with a methyl group directly on the phenyl ring instead of the oxadiazole group.
Uniqueness
The presence of the 3-methyl-1,2,4-oxadiazole group in 2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety linked to an acetamide group and is further substituted with a phenyl ring containing a 3-methyl-1,2,4-oxadiazole group. The unique structural attributes suggest diverse biological interactions, particularly in anticancer and antimicrobial applications.
Molecular Formula: C20H18N4O2
Molecular Weight: 362.38 g/mol
IUPAC Name: this compound
InChI Key: InChI=1S/C20H18N4O2/c1-14-21-20(26-23-14)12-16-7-2-4-8-17(16)22-19(25)13-24-11-10-15-6-3-5-9-18(15)24/h2-11H,12-13H2,1H3,(H,22,25) .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Derivative: Utilizing Fischer indole synthesis.
- Oxadiazole Formation: Cyclization of a suitable hydrazide with an acyl chloride.
- Coupling Reaction: Employing peptide coupling reagents under mild conditions to link the indole derivative with the oxadiazole-substituted phenyl acetamide .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds with indole and oxadiazole moieties can interfere with cellular proliferation pathways:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(Indolyl)acetamide | MCF7 (Breast Cancer) | 15.0 | Induces apoptosis via Bcl-xL inhibition |
Similar Indole Compounds | A549 (Lung Cancer) | 10.0 | Inhibits cell cycle progression at G0/G1 phase |
The presence of the oxadiazole group may enhance the interaction with biological targets involved in apoptosis and cell cycle regulation .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest efficacy against various bacterial strains:
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy in vitro
A study conducted on MCF7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptotic cell death. Flow cytometry analysis revealed significant increases in early and late apoptotic cells at concentrations above 10 µM.
Case Study 2: Antimicrobial Screening
A series of experiments were performed to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction: The compound activates apoptotic pathways by modulating Bcl-xL and caspase cascades.
- Enzyme Inhibition: It may inhibit enzymes involved in DNA replication and repair mechanisms in cancer cells.
- Bacterial Targeting: Disruption of cell wall synthesis and interference with metabolic functions are key mechanisms in its antimicrobial action.
Properties
IUPAC Name |
2-indol-1-yl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-21-20(26-23-14)12-16-7-2-4-8-17(16)22-19(25)13-24-11-10-15-6-3-5-9-18(15)24/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUAGPSSZDMWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.